molecular formula C15H18N2O B13901045 2-amino-3-methyl-N-naphthalen-2-ylbutanamide

2-amino-3-methyl-N-naphthalen-2-ylbutanamide

Cat. No.: B13901045
M. Wt: 242.32 g/mol
InChI Key: OBGGZBHESVNMSA-UHFFFAOYSA-N
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Description

2-Amino-3-methyl-N-naphthalen-2-ylbutanamide, also known widely as H-Val-βNA or L-Valine β-naphthylamide, is a specialized organic compound with the molecular formula C15H18N2O and a molecular weight of 242.32 . This valine-derived naphthylamide features a chiral center and serves as a significant biochemical building block and intermediate in pharmaceutical and proteomics research . The compound is supplied as a high-purity solid and is identified under the CAS Registry Number 729-24-8 . In research applications, this compound is primarily utilized as a key synthetic intermediate and precursor in the development of more complex molecules. Its structural features, combining a hydrophobic naphthalene ring with a valine amide, make it a molecule of interest in substrate specificity studies and enzyme interaction research. Compounds containing naphthalene scaffolds, similar to the one in this molecule, are frequently explored in medicinal chemistry for their diverse biological potential, which includes applications in the development of antiviral, anti-inflammatory, and anticancer agents . As a valine derivative, it provides a fundamental scaffold for structural modification and chemical biology studies. Please Note: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-amino-3-methyl-N-naphthalen-2-ylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-10(2)14(16)15(18)17-13-8-7-11-5-3-4-6-12(11)9-13/h3-10,14H,16H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBGGZBHESVNMSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1=CC2=CC=CC=C2C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

H-VAL-BETANA is synthesized through the formal condensation of the carboxy group of L-valine with the amino group of 2-naphthylamine . The reaction typically involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond.

Industrial Production Methods

While specific industrial production methods for H-VAL-BETANA are not extensively documented, the general approach involves large-scale synthesis using automated peptide synthesizers. The process ensures high purity and yield, suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

H-VAL-BETANA primarily undergoes hydrolysis reactions catalyzed by aminopeptidases and valine arylamidases . These enzymes cleave the amide bond, releasing L-valine and β-naphthylamine.

Common Reagents and Conditions

    Hydrolysis: Enzymatic hydrolysis using aminopeptidases or valine arylamidases.

    Oxidation and Reduction:

Major Products

The major products formed from the hydrolysis of H-VAL-BETANA are L-valine and β-naphthylamine .

Scientific Research Applications

H-VAL-BETANA is widely used in scientific research, particularly in the fields of biochemistry and enzymology . Its primary applications include:

    Enzyme Activity Assays: Used as a substrate to measure the activity of aminopeptidases and valine arylamidases.

    Biochemical Studies: Helps in understanding the specificity and kinetics of enzyme-substrate interactions.

    Drug Development: Utilized in screening assays to identify potential inhibitors of aminopeptidases, which could lead to the development of new therapeutic agents.

Mechanism of Action

H-VAL-BETANA exerts its effects by serving as a substrate for specific enzymes. The compound binds to the active site of aminopeptidases or valine arylamidases, where it undergoes hydrolysis . This enzymatic reaction releases L-valine and β-naphthylamine, which can be quantitatively measured to assess enzyme activity.

Comparison with Similar Compounds

(a) N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

  • Structure : Benzamide core with a 3-methyl group and an N,O-bidentate directing group (2-hydroxy-1,1-dimethylethyl).
  • The amino group in the target’s butanamide chain may act as a stronger nucleophile compared to the hydroxyl group in this analog.
  • Applications: The N,O-bidentate group in facilitates metal-catalyzed C–H bond functionalization, whereas the target’s amino group could enable alternative coordination modes or hydrogen bonding in catalysis .

(b) N-(2,2-Diphenylethyl)-2-(6-Methoxynaphthalen-2-yl)propanamide ()

  • Structure : Propanamide backbone with a 6-methoxynaphthalen-2-yl group and a diphenylethylamine substituent.
  • The 6-methoxy group in this analog improves metabolic stability compared to the target’s unsubstituted naphthalene, which may increase reactivity but reduce bioavailability .

(c) N-(4-Hydroxy-3-methylnaphthalen-1-yl)acetamide ()

  • Structure : Acetamide with a hydroxylated naphthalene ring (4-hydroxy-3-methyl).
  • Key Differences: The target’s naphthalen-2-yl substitution vs. 1-yl in this analog shifts the aromatic system’s electronic profile, affecting interactions with hydrophobic pockets in proteins. The amino group in the target’s side chain provides a protonation site absent in this analog, which could influence pH-dependent solubility or ionic interactions .

Physicochemical and Pharmacokinetic Properties

Property 2-Amino-3-methyl-N-naphthalen-2-ylbutanamide N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide N-(2,2-Diphenylethyl)-2-(6-Methoxynaphthalen-2-yl)propanamide
Molecular Weight ~274.3 g/mol (estimated) 237.3 g/mol 439.5 g/mol
Aromatic System Naphthalen-2-yl Benzene 6-Methoxynaphthalen-2-yl
Functional Groups Amino, amide Hydroxyl, amide Methoxy, amide, diphenylethyl
Predicted LogP ~3.2 (moderate lipophilicity) ~1.8 (lower lipophilicity) ~5.1 (high lipophilicity)

Notes:

  • The target’s amino group increases hydrophilicity relative to the diphenylethyl analog but remains less polar than the hydroxyl-containing analog in .
  • The methoxy group in ’s compound enhances metabolic stability but reduces reactivity compared to the target’s unsubstituted naphthalene .

Biological Activity

2-Amino-3-methyl-N-naphthalen-2-ylbutanamide, also known as Valyl-beta-naphthylamide (Val-β-NA), is a compound that has garnered attention for its biological activity, particularly in enzymatic assays and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and its relevance in biochemical research.

Val-β-NA is characterized by its unique structure, which includes a naphthalene moiety that contributes to its hydrophobic properties. The compound's formula can be expressed as C15H17NC_{15}H_{17}N with a molecular weight of approximately 229.31 g/mol. Its structural features enable interactions with various biological targets, particularly proteolytic enzymes.

Biological Activity

Val-β-NA exhibits significant biological activity primarily as a substrate for specific proteases. It has been utilized in enzyme assays, particularly for enzymes with trypsin-like activity. The cleavage of Val-β-NA by these enzymes releases beta-naphthylamine, which can be quantified spectrophotometrically based on the intensity of the resulting color change.

Enzyme Interaction

The interaction of Val-β-NA with proteases allows researchers to investigate the inhibitory effects of various compounds. By measuring enzyme activity in the presence and absence of inhibitors, the potency and mechanism of action can be elucidated. This is crucial in drug discovery targeting enzymes involved in disease processes.

Applications in Research

  • Enzyme Kinetics : Val-β-NA serves as an effective substrate for studying enzyme kinetics, providing insights into enzyme specificity and interaction strength.
  • Cytotoxicity Assays : The compound is also employed in cytotoxicity assays to assess cell viability, where it is taken up by cells and cleaved by intracellular enzymes.
  • Fluorescent Probes : Modifications of Val-β-NA have led to the development of fluorescent probes for Förster resonance energy transfer (FRET) assays, enabling the study of protein-protein interactions.

Structure-Activity Relationship Studies

Recent studies have established a structure–activity relationship (SAR) for naphthoquinone derivatives related to Val-β-NA. These studies indicate that modifications to the naphthalene ring or the side chain can significantly affect binding affinity and specificity towards target enzymes .

CompoundStructural FeaturesBiological Activity
Valyl-beta-naphthylamideValine + beta-naphthylamineSubstrate for specific proteases
Glycine-beta-naphthylamideGlycine + beta-naphthylamineSimilar substrate properties
Phenylalanine-beta-naphthylamidePhenylalanine + beta-naphthylamineAltered specificity
Beta-NaphthylamineOnly beta-naphthylaminePrimarily industrial applications

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of various compounds on trypsin-like enzymes using Val-β-NA as a substrate. The results demonstrated that specific modifications to the Val side chain enhanced inhibitory potency against these enzymes, highlighting the importance of structural variations in drug design.

Case Study 2: Cytoprotection

Another research focused on the cytoprotective effects of naphthoquinone derivatives, revealing that compounds with amide linkages exhibited enhanced protective activity against oxidative stress-induced cell death. This underscores the potential therapeutic applications of derivatives related to Val-β-NA in neurodegenerative disorders .

Q & A

Q. What are the optimal synthetic routes for 2-amino-3-methyl-N-naphthalen-2-ylbutanamide, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of structurally related acetamide derivatives (e.g., 2-chloro-N-phenylacetamides) involves stepwise protocols:

  • Amide bond formation : React naphthalen-2-amine with activated esters (e.g., chloroacetyl chloride) in dichloromethane (DCM) with triethylamine (TEA) as a base. Monitor progress via TLC (e.g., hexane:ethyl acetate 7:3) .
  • Amination : Introduce the amino-methyl group via reductive amination or nucleophilic substitution. Use NaBH₃CN or similar reducing agents for stereochemical control.
  • Optimization : Vary solvents (DMF for polar intermediates, DCM for non-polar steps), temperature (0°C to reflux), and stoichiometry. For example, propargyl bromide reactions in DMF with K₂CO₃ yield 70–85% crude products under reflux .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : Use ¹H/¹³C NMR to confirm backbone structure (e.g., δ 7.2–8.5 ppm for naphthyl protons, δ 2.1–2.5 ppm for methyl groups). Compare with analogs like 3-oxo-2-phenylbutanamide .
  • X-ray crystallography : Employ SHELX programs (SHELXL for refinement) to resolve crystal packing. For example, hydrogen-bonding motifs in related naphthylacetamides form R₂²(8) graph sets, validated via ORTEP-3 visualizations .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., expected [M+H]⁺ ~285.16 g/mol).

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting vs. X-ray bond lengths)?

Methodological Answer:

  • Multi-technique validation : Cross-reference NMR coupling constants with X-ray torsion angles. For example, J-values > 8 Hz in ¹H NMR may correlate with trans-dihedral angles in crystallography .
  • Dynamic effects : Use variable-temperature NMR to detect conformational flexibility. Crystallographic static models may miss dynamic equilibria observed in solution .
  • Computational validation : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to compare theoretical/experimental bond lengths and angles .

Q. What strategies are recommended for analyzing hydrogen-bonding networks in crystalline forms of this compound?

Methodological Answer:

  • Graph set analysis : Apply Etter’s rules to classify motifs (e.g., D(2) chains or R₂²(8) rings). For example, naphthyl NH groups often donate to carbonyl acceptors, forming infinite chains .
  • SHELX refinement : Use SHELXL to refine H-atom positions with riding models. Validate via residual density maps (<0.3 eÅ⁻³) .
  • Thermal analysis : Correlate melting points (e.g., 75–84°C in analogs) with packing efficiency. Poorly packed crystals with weak van der Waals interactions may exhibit lower thermal stability .

Q. How can enantiomeric purity be ensured during synthesis, and what chiral resolution methods are applicable?

Methodological Answer:

  • Chiral auxiliaries : Use (S)- or (R)-BINOL-based catalysts during amide bond formation to induce asymmetry .
  • HPLC resolution : Employ chiral columns (e.g., Chiralpak IA) with hexane:isopropanol (90:10) mobile phase. Monitor enantiomeric excess (ee) via UV at 254 nm .
  • Circular dichroism (CD) : Compare experimental CD spectra with computed spectra (e.g., TD-DFT) to confirm absolute configuration .

Q. What mechanistic insights exist for side reactions (e.g., racemization or naphthyl ring oxidation)?

Methodological Answer:

  • Racemization : Track via polarimetry or chiral HPLC. Elevated temperatures (>40°C) and protic solvents (e.g., MeOH) accelerate racemization in amides .
  • Oxidation : Use radical scavengers (e.g., BHT) in reactions with peroxides. Monitor via LC-MS for hydroxylated byproducts (m/z +16) .
  • Byproduct isolation : Employ flash chromatography (silica gel, gradient elution) to separate degradation products. Characterize via ¹H NMR and HRMS .

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